Heparastatin

描述

属性

IUPAC Name |

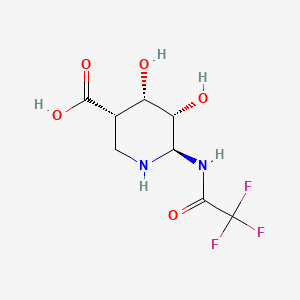

(3S,4S,5R,6R)-4,5-dihydroxy-6-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2O5/c9-8(10,11)7(18)13-5-4(15)3(14)2(1-12-5)6(16)17/h2-5,12,14-15H,1H2,(H,13,18)(H,16,17)/t2-,3-,4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPZEWVVILIZJY-NEEWWZBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)NC(=O)C(F)(F)F)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@@H]([C@H](N1)NC(=O)C(F)(F)F)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934804 | |

| Record name | 4,5-Dihydroxy-6-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153758-25-9 | |

| Record name | 6-(Trifluoroacetamido)-4,5-dihydroxypiperidine-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153758259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-6-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Heparastatin SF4: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heparastatin SF4 is a potent, small-molecule inhibitor of heparanase, an endo-β-D-glucuronidase that plays a critical role in the degradation of heparan sulfate proteoglycans (HSPGs). The enzymatic activity of heparanase is implicated in a variety of pathological processes, including tumor progression, metastasis, and inflammation. By inhibiting heparanase, this compound SF4 modulates the tumor microenvironment and inflammatory responses, making it a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the mechanism of action of this compound SF4, including its impact on key signaling pathways, quantitative efficacy data, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of Heparanase

The primary mechanism of action of this compound SF4 is the competitive inhibition of heparanase. Heparanase is the only known mammalian enzyme capable of cleaving heparan sulfate (HS) chains of HSPGs, which are integral components of the extracellular matrix (ECM) and cell surfaces. The degradation of HS by heparanase has profound effects on cell signaling, cell adhesion, and tissue remodeling.

This compound SF4, as an iminosugar-based inhibitor, mimics the transition state of the glycosidic bond cleavage catalyzed by heparanase, thereby blocking its enzymatic activity. This inhibition leads to the preservation of HS integrity, which in turn affects multiple downstream biological processes.

Impact on Cellular Signaling Pathways

The inhibition of heparanase by this compound SF4 disrupts several critical signaling pathways that are dependent on the integrity of heparan sulfate.

Modulation of Growth Factor Signaling

Heparan sulfate acts as a co-receptor for numerous heparin-binding growth factors, including Fibroblast Growth Factors (FGFs) and Vascular Endothelial Growth Factors (VEGFs). By binding to these growth factors, HS protects them from proteolytic degradation and facilitates their interaction with their high-affinity receptors.

When heparanase is active, it degrades HS chains, leading to the release of sequestered growth factors from the ECM. This release enhances the local concentration of growth factors, promoting downstream signaling pathways that drive cell proliferation, angiogenesis, and survival.

This compound SF4, by inhibiting heparanase, prevents the degradation of HS and the subsequent release of these growth factors. This leads to a downregulation of FGF and VEGF signaling pathways, thereby inhibiting tumor growth and angiogenesis.

Inhibition of Cell Migration and Invasion

The integrity of the basement membrane, a specialized ECM, is crucial for preventing cell migration and invasion. Heparan sulfate is a major component of the basement membrane. Heparanase activity degrades this barrier, facilitating the transmigration of tumor cells during metastasis and the infiltration of immune cells during inflammation.[1]

This compound SF4, by preserving the structural integrity of the basement membrane, significantly suppresses the invasion of neutrophils in vitro and the extravasation of inflammatory cells in vivo.[2] This mechanism is also critical for its anti-metastatic effects, as it inhibits the degradation of the ECM by tumor cells.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound SF4's inhibitory activity and its effects in preclinical models.

Table 1: In Vitro Inhibitory Activity of this compound SF4

| Target Enzyme | Cell Line/Source | IC50 | Reference |

| Recombinant Human Heparanase | Human Melanoma A375M cells | 1.02 µM | [3][4] |

| β-D-glucuronidase | Bovine Liver | 6.5 x 10-2 µM | [3][4] |

| Recombinant Mouse Heparanase | Murine Mammary Epithelial (NMuMG) cells | Complete inhibition at 0.15 µg/mL | [3] |

Table 2: In Vivo Efficacy of this compound SF4

| Cancer Model | Treatment | Effect | Reference |

| Pulmonary Metastasis (B16BL6 mice) | Ex vivo treatment with 50 µg/mL | 90.8% inhibition | [3] |

| Lung Metastasis (3LL cells in mice) | 100 mg/kg/day for 5 days (i.v.) | 57% inhibition | [3] |

| Dorsal Air Pouch Inflammation (mice) | Topical administration | Significantly reduced infiltration of neutrophils and monocytes | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the mechanism of action of this compound SF4.

Heparanase Activity Assay

This protocol describes an in vitro assay to measure the inhibitory effect of this compound SF4 on heparanase activity.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human heparanase in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of a heparan sulfate substrate (e.g., fondaparinux or a biotinylated heparan sulfate).

-

Prepare serial dilutions of this compound SF4 in the assay buffer.

-

-

Enzyme Inhibition:

-

In a 96-well microplate, add a fixed amount of recombinant heparanase to each well.

-

Add varying concentrations of this compound SF4 to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the heparan sulfate substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., a strong acid or base, depending on the detection method).

-

Measure the amount of product formed using a suitable detection method. For a biotinylated substrate, this may involve an ELISA-based detection with streptavidin-HRP.

-

-

Data Analysis:

-

Calculate the percentage of heparanase inhibition for each concentration of this compound SF4 relative to the control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This protocol outlines a method to assess the effect of this compound SF4 on the invasive potential of cancer cells.

Protocol:

-

Chamber Preparation:

-

Use Boyden chamber inserts with a porous membrane (e.g., 8 µm pores) coated with a layer of Matrigel, which serves as an artificial basement membrane.

-

Rehydrate the Matrigel-coated inserts with serum-free medium.

-

-

Cell Preparation:

-

Culture cancer cells (e.g., human melanoma A375M) to sub-confluency.

-

Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound SF4.

-

-

Assay Setup:

-

Add a chemoattractant (e.g., medium containing 10% fetal bovine serum) to the lower chamber of the Boyden apparatus.

-

Place the Matrigel-coated inserts into the lower chambers.

-

Seed the cancer cells suspended in serum-free medium with or without this compound SF4 into the upper chamber of the inserts.

-

-

Incubation:

-

Incubate the chambers at 37°C in a humidified incubator for a period that allows for cell invasion (e.g., 24-48 hours).

-

-

Quantification of Invasion:

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have invaded to the lower surface of the membrane with methanol and stain them with a suitable stain (e.g., crystal violet).

-

Count the number of stained cells in several microscopic fields for each insert.

-

-

Data Analysis:

-

Calculate the average number of invaded cells for each treatment condition.

-

Express the results as a percentage of invasion relative to the untreated control.

-

Conclusion

This compound SF4 is a promising therapeutic agent that exerts its primary effect through the inhibition of heparanase. This mechanism leads to the stabilization of heparan sulfate in the extracellular matrix and on cell surfaces, thereby downregulating key signaling pathways involved in tumor growth, angiogenesis, and inflammation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound SF4 as a potential treatment for cancer and inflammatory diseases. Future studies should continue to explore the full spectrum of its biological activities and its potential for clinical application.

References

- 1. Heparanase and the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heparanase regulation of cancer, autophagy and inflammation: New mechanisms and targets for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heparanase: from basic research to therapeutic applications in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Heparanase Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Heparastatin: A Technical Guide to a Novel Iminosugar-Based Heparanase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and characterization of heparastatin (also known as SF4), a potent iminosugar inhibitor of heparanase. Heparanase is an endo-β-D-glucuronidase that plays a critical role in extracellular matrix remodeling, a process implicated in cancer metastasis and inflammation. This compound, a synthetic derivative of the natural product siastatin B, has demonstrated significant inhibitory activity against heparanase, leading to the suppression of inflammatory cell infiltration and tumor cell invasion. This document details the synthesis of this compound, its inhibitory kinetics, and the experimental methodologies used to elucidate its biological functions. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.

Introduction

Heparan sulfate proteoglycans (HSPGs) are integral components of the extracellular matrix (ECM) and basement membranes, playing crucial roles in cell adhesion, signaling, and tissue organization. Heparanase, the sole mammalian enzyme capable of cleaving heparan sulfate chains, is a key regulator of ECM integrity.[1] Upregulation of heparanase activity is strongly associated with the pathogenesis of various diseases, including cancer and inflammatory disorders.[2] By degrading heparan sulfate, heparanase facilitates the release of growth factors and cytokines sequestered in the ECM, promoting angiogenesis and cell proliferation.[3] Furthermore, the breakdown of the ECM barrier by heparanase allows for the invasion and metastasis of tumor cells and the extravasation of immune cells to sites of inflammation.[1]

The critical role of heparanase in disease progression has made it an attractive target for therapeutic intervention. Iminosugars, a class of carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom, have emerged as a promising class of glycosidase inhibitors.[4][5] Their structural similarity to the transition state of glycosidic bond cleavage allows them to bind tightly to the active sites of glycosidases, leading to potent and often selective inhibition.[4]

This compound (SF4) is an iminosugar that has been identified as a potent inhibitor of heparanase.[6] Chemically synthesized from the microbial natural product siastatin B, this compound has shown promise in preclinical models of inflammation and metastasis.[6][7] This guide will provide a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound.

Discovery and Synthesis of this compound

This compound, systematically named (3S,4S,5R,6R)-4,5-dihydroxy-6-(trifluoroacetamido)piperidine-3-carboxylic acid, was developed through the chemical modification of siastatin B, a natural iminosugar produced by Streptomyces species.[7] The synthesis aimed to create a stable and potent inhibitor of glycosidases, with a particular focus on those involved in disease-relevant pathways.

Experimental Protocol: Synthesis of this compound from Siastatin B

The following protocol is based on the work of Satoh T, et al. (1996).[7]

Step 1: Trifluoroacetylation of Siastatin B. Siastatin B is dissolved in a suitable solvent, such as methanol. Ethyl trifluoroacetate is added as the trifluoroacetylating agent. The reaction is carried out at room temperature with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the trifluoroacetylated intermediate.

Step 2: Purification. The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of chloroform and methanol) to afford pure this compound.

Characterization: The structure and purity of the synthesized this compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of heparanase. This inhibition has been demonstrated to have significant consequences in both inflammatory and cancer models.

In Vitro Enzyme Inhibition

This compound has been shown to be a potent inhibitor of recombinant human heparanase. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Target | Source | IC50 Value | Reference |

| Recombinant Human Heparanase | Human Melanoma A375M cells | 1.02 µM | [Nishimura Y, et al., 2000] |

| β-D-glucuronidase | Bovine Liver | 0.065 µM | [Nishimura Y, et al., 2000] |

Experimental Protocol: Heparanase Inhibition Assay

The inhibitory activity of this compound against heparanase can be determined using a variety of assay formats. A common method involves a fluorescence-based assay.

Materials:

-

Recombinant human heparanase

-

Heparan sulfate substrate (e.g., fondaparinux or a fluorescently labeled heparan sulfate)

-

This compound

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

Fluorescence plate reader

Procedure:

-

A solution of heparan sulfate substrate is prepared in the assay buffer.

-

This compound is serially diluted to various concentrations.

-

In a microplate, the heparan sulfate substrate, this compound (or vehicle control), and recombinant heparanase are combined.

-

The reaction is incubated at 37°C for a specified period (e.g., 60 minutes).

-

The reaction is stopped, and the fluorescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Anti-inflammatory Activity

The efficacy of this compound in a model of acute inflammation was evaluated using the dorsal air pouch model in mice.[6] Topical administration of this compound was found to significantly reduce the infiltration of neutrophils and monocytes into the inflamed site.[6]

Table 2: Effect of this compound on Inflammatory Cell Infiltration in a Carrageenan-Induced Dorsal Air Pouch Model

| Treatment Group | Infiltrated Neutrophils (cells x 10^5) | Infiltrated Monocytes (cells x 10^5) | Reference |

| Vehicle Control | 8.5 ± 1.2 | 2.1 ± 0.4 | [Higashi et al., 2016] |

| This compound (100 µg) | 4.2 ± 0.8 | 0.9 ± 0.2 | [Higashi et al., 2016] |

| *p < 0.05 compared to vehicle control |

Experimental Protocol: Dorsal Air Pouch Model of Inflammation

This protocol is based on the methodology described by Higashi et al. (2016).[6]

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Procedure:

-

Dorsal air pouches are created by subcutaneous injection of sterile air on days 0 and 3.

-

On day 6, inflammation is induced by injecting a solution of carrageenan into the air pouch.

-

Immediately after the carrageenan injection, a solution of this compound (or vehicle control) is administered topically into the pouch.

-

After a set time (e.g., 6 hours), the mice are euthanized, and the pouch is lavaged with phosphate-buffered saline (PBS).

-

The collected lavage fluid is centrifuged, and the cell pellet is resuspended.

-

The total number of infiltrated cells is determined using a hemocytometer.

-

Differential cell counts (neutrophils and monocytes) are performed on cytospin preparations stained with a differential stain (e.g., Wright-Giemsa).

Visualizations

Heparanase Signaling Pathway in Cancer Metastasis

Caption: Heparanase-mediated degradation of HSPGs and its inhibition by this compound.

Experimental Workflow for the Discovery and Characterization of this compound

References

- 1. Rapid Synthesis of Iminosugar Derivatives for Cell‐Based In Situ Screening: Discovery of “Hit” Compounds with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Basis for Inhibition of Heparanases and β-Glucuronidases by Siastatin B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of iminosugar-based glycosyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Heparastatin: A Technical Guide to its Chemical Structure, Biological Activity, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heparastatin, a potent inhibitor of the endo-β-D-glucuronidase heparanase, represents a significant area of interest in oncological and inflammatory research. This technical guide provides a comprehensive overview of the chemical structure of this compound, its quantitative biological activity, and detailed protocols for key experimental evaluations. Furthermore, it elucidates the critical signaling pathways modulated by heparanase inhibition, offering a deeper understanding of this compound's mechanism of action.

Chemical Structure and Properties of this compound

This compound, also known as SF-4, is a trifluoroacetamide analogue of siastatin B.[1][2] Its chemical identity is well-characterized, providing a solid foundation for structure-activity relationship studies and further drug development.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| IUPAC Name | (3S,4S,5R,6R)-4,5-dihydroxy-6-(2,2,2-trifluoroacetamido)piperidine-3-carboxylic acid |

| CAS Number | 153758-25-9 |

| Chemical Formula | C₈H₁₁F₃N₂O₅ |

| Molecular Weight | 272.18 g/mol |

| SMILES Notation | O=C([C@H]1CN--INVALID-LINK----INVALID-LINK--[C@H]1O)O |

| Appearance | Solid powder |

| Purity | >98% |

Biological Activity and Quantitative Data

This compound's primary biological function is the potent and specific inhibition of heparanase, an enzyme critically involved in extracellular matrix (ECM) degradation, facilitating cell invasion and metastasis.[1] Its inhibitory effects have been quantified against various enzymes and in cellular and in vivo models.

Table 2: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Cell Line/Source | IC₅₀ Value | Reference |

| Recombinant Human Heparanase | A375-M human melanoma cells | 10.55 µM | [1] |

| Bovine Liver β-glucuronidase | Bovine Liver | 0.31 µM | [1] |

| Almond β-glucosidase | Almond | 11 µM | [1] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| Murine Lewis Lung Carcinoma | 100 mg/kg once per day | 57.1% inhibition of metastasis | [1] |

| Carrageenan-induced Dorsal Air Pouch Inflammation (Mouse) | - | Reduced neutrophil and monocyte infiltration; Reduced CCL2 levels | [1] |

Experimental Protocols

Heparanase Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against heparanase. It is based on established principles of heparanase activity assays.[3][4]

Objective: To determine the IC₅₀ value of this compound for heparanase.

Materials:

-

Recombinant human heparanase

-

Heparan sulfate (HS) substrate (e.g., biotinylated HS)

-

This compound

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

Streptavidin-coated microplate

-

Detection reagent (e.g., horseradish peroxidase-conjugated antibody against a specific HS epitope)

-

Substrate for HRP (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Coat the wells of a streptavidin-coated microplate with biotinylated heparan sulfate. Wash to remove unbound substrate.

-

In a separate plate, pre-incubate recombinant heparanase with the different concentrations of this compound for 15-30 minutes at 37°C.

-

Transfer the heparanase-inhibitor mixtures to the heparan sulfate-coated plate.

-

Incubate for 1-2 hours at 37°C to allow for enzymatic cleavage of the heparan sulfate.

-

Wash the plate to remove cleaved HS fragments.

-

Add the detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate and add the HRP substrate.

-

Allow the color to develop, then stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value using appropriate software.

References

The Synthesis and Biological Context of Heparastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heparastatin, also known as SF-4, is a potent synthetic inhibitor of heparanase, an endo-β-D-glucuronidase that plays a critical role in extracellular matrix remodeling. Dysregulation of heparanase activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and inflammation. This compound, a trifluoroacetamide analogue of the natural product siastatin B, has emerged as a valuable tool for studying the biological functions of heparanase and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical synthesis of this compound from its precursor, siastatin B. Furthermore, it delves into the intricate biosynthetic pathway of heparan sulfate, the natural substrate of heparanase, to provide a complete biological context for the mechanism of action of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in the fields of glycobiology, oncology, and drug development.

Introduction to this compound and its Target, Heparanase

Heparanase is an enzyme that cleaves heparan sulfate chains, which are complex polysaccharides attached to core proteins to form heparan sulfate proteoglycans (HSPGs).[1] HSPGs are integral components of the cell surface and the extracellular matrix (ECM), where they interact with a wide variety of proteins to regulate cell signaling, adhesion, and growth.[2] By degrading heparan sulfate, heparanase releases growth factors and other bioactive molecules sequestered in the ECM, and facilitates the breakdown of tissue barriers, thereby promoting cell invasion and migration.[2]

This compound, with the IUPAC name (3S,4S,5R,6R)-4,5-dihydroxy-6-(2,2,2-trifluoroacetamido)piperidine-3-carboxylic acid, is a synthetic iminosugar that acts as a competitive inhibitor of heparanase.[3] It is structurally derived from siastatin B, a natural product isolated from Streptomyces species.[4][5] The trifluoroacetyl group in this compound is crucial for its enhanced inhibitory activity against β-glucuronidases like heparanase compared to its parent compound.[3][6] Understanding the synthesis of this compound and the biosynthesis of its target's substrate, heparan sulfate, is paramount for the development of novel heparanase-targeted therapeutics.

Chemical Synthesis of this compound from Siastatin B

The synthesis of this compound from siastatin B is a practical and efficient process. The key transformation involves the selective trifluoroacetylation of the amino group of a siastatin B derivative.

Synthesis Pathway

The synthesis of this compound from siastatin B can be visualized as a multi-step chemical process. The following diagram illustrates the key transformations.

Experimental Protocol: A Practical Synthesis of this compound

The following protocol is based on the method described by Satoh et al. (1996).[7]

Step 1: Protection of Siastatin B

-

Dissolve siastatin B in a suitable solvent (e.g., methanol).

-

Protect the carboxylic acid group, for example, by esterification (e.g., using diazomethane or trimethylsilyldiazomethane).

-

Protect the hydroxyl groups using a suitable protecting group (e.g., as silyl ethers using tert-butyldimethylsilyl chloride).

Step 2: Trifluoroacetylation

-

Dissolve the protected siastatin B derivative in an aprotic solvent (e.g., dichloromethane).

-

Add a trifluoroacetylating agent, such as trifluoroacetic anhydride, to the solution at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

Step 3: Deprotection

-

Remove the protecting groups from the hydroxyl and carboxyl moieties. The choice of deprotection reagents will depend on the protecting groups used. For example, silyl ethers can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF), and a methyl ester can be hydrolyzed under basic conditions.

-

Purify the final product, this compound, using chromatographic techniques such as ion-exchange chromatography or high-performance liquid chromatography (HPLC).

Quantitative Data

While the original literature provides detailed procedures, specific quantitative yields for each step can vary. The overall yield from siastatin B to this compound is generally reported to be practical for laboratory-scale synthesis.

| Parameter | Value | Reference |

| Starting Material | Siastatin B | [7] |

| Key Reagent | Trifluoroacetic Anhydride | [7] |

| Final Product | (3S,4S,5R,6R)-4,5-dihydroxy-6-(2,2,2-trifluoroacetamido)piperidine-3-carboxylic acid | [7] |

The Biosynthesis of Heparan Sulfate: The Biological Context

The therapeutic potential of this compound is intrinsically linked to the biology of heparan sulfate (HS). The biosynthesis of HS is a complex, multi-step process that occurs in the Golgi apparatus and involves a series of enzymes that act in a coordinated fashion.[8]

Heparan Sulfate Biosynthesis Pathway

The biosynthesis of HS can be divided into four main stages: initiation, elongation, modification, and termination.

Key Enzymatic Steps in Heparan Sulfate Biosynthesis

The structural diversity of HS is generated during the modification stage, where a series of enzymes introduce sulfate groups and epimerize glucuronic acid (GlcA) to iduronic acid (IdoA).[9]

Experimental Protocol: Chemoenzymatic Synthesis of Heparan Sulfate Oligosaccharides

The complexity of HS biosynthesis can be harnessed in the laboratory through chemoenzymatic methods to produce defined HS oligosaccharides for structure-activity relationship studies.[10]

Materials:

-

Acceptor substrate (e.g., a synthetic disaccharide)

-

Recombinant glycosyltransferases (e.g., EXT1/EXT2)

-

Recombinant modification enzymes (NDSTs, C5-epimerase, sulfotransferases)

-

Sugar nucleotide donors (UDP-GlcNAc, UDP-GlcA)

-

Sulfate donor (PAPS: 3'-phosphoadenosine-5'-phosphosulfate)

-

Reaction buffer

Procedure:

-

Elongation:

-

Incubate the acceptor substrate with glycosyltransferases and the corresponding sugar nucleotide donors in the reaction buffer.

-

Monitor the reaction progress by HPLC or other analytical techniques.

-

Purify the elongated oligosaccharide.

-

-

Modification:

-

Sequentially add the modification enzymes and the sulfate donor (PAPS) to the elongated oligosaccharide.

-

The order of enzyme addition is critical and should mimic the in vivo pathway (NDST, then C5-epimerase, then O-sulfotransferases).

-

Purify the final, modified HS oligosaccharide.

-

Quantitative Data on HS Biosynthesis

The activities of the enzymes involved in HS biosynthesis can be quantified, providing valuable data for understanding the regulation of this pathway.

| Enzyme | Substrate | Product | Typical Km (µM) |

| NDST1 | Heparan (GlcNAc) | Heparan (GlcNH3+) | 10-50 |

| C5-epimerase | GlcA | IdoA | 5-20 |

| HS2ST | IdoA | IdoA2S | 1-10 |

| HS6ST | GlcNS | GlcNS6S | 20-100 |

Note: Km values are approximate and can vary depending on the specific substrate and experimental conditions.

Conclusion

This compound is a valuable chemical probe for investigating the roles of heparanase in health and disease. Its synthesis from the readily available natural product siastatin B provides a practical route to this important inhibitor. A thorough understanding of the heparan sulfate biosynthesis pathway is essential for appreciating the biological consequences of heparanase inhibition and for the rational design of new therapeutic agents targeting this enzyme. The protocols, data, and visualizations presented in this guide are intended to facilitate further research into the fascinating and complex world of heparan sulfate biology and the development of next-generation heparanase inhibitors.

References

- 1. Figure 2: [Biosynthesis of heparan sulfate (HS)...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Heparan Sulfate Proteoglycans Biosynthesis and Post Synthesis Mechanisms Combine Few Enzymes and Few Core Proteins to Generate Extensive Structural and Functional Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Totally synthetic analogues of siastatin B. III. Trifluoroacetamide analogues having inhibitory activity for tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of the sialidase inhibitor siastatin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Basis for Inhibition of Heparanases and β-Glucuronidases by Siastatin B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A practical synthesis from siastatin B of (3S,4S,5R,6R)- 4,5-dihydroxy-6-(trifluoroacetamido)piperidine-3-carboxylic acid having antimetastatic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heparan Sulfate Biosynthesis: Regulation and Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heparan Sulfate Biosynthesis and Sulfation Profiles as Modulators of Cancer Signalling and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemoenzymatic Design of Heparan Sulfate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

Heparanase Inhibition by SF4: A Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparanase is an endo-β-D-glucuronidase that plays a critical role in the degradation of heparan sulfate proteoglycans (HSPGs), key components of the extracellular matrix (ECM) and basement membranes. The enzymatic activity of heparanase is implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer metastasis. Upregulation of heparanase is frequently observed in various human tumors and is associated with increased tumor vascularity and poor prognosis. SF4, also known as heparastatin, is an iminosugar-based inhibitor of heparanase. This technical guide provides an in-depth overview of the biological functions of heparanase inhibition by SF4, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Data Presentation: Quantitative Analysis of SF4 Efficacy

The inhibitory potency of SF4 against heparanase and its effect on biological processes have been quantified in several studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Enzyme/Cell Line | Assay Conditions | Reference |

| IC50 | 1.02 µM | Recombinant human heparanase | Transfected human melanoma A375M cells | |

| IC50 | 6.5 x 10⁻² µM | β-D-glucuronidase | Bovine liver | |

| Complete Inhibition | 100 µM | Recombinant murine heparanase | In vitro HS degradation assay (0.15 µg/mL enzyme) |

Table 1: In Vitro Inhibitory Activity of SF4

| Model | Dosage/Concentration | Effect | Inhibition (%) | Reference |

| Pulmonary Metastasis (B16BL6 mice) | 50 µg/mL (ex vivo treatment) | Inhibition of metastasis | 90.8% | |

| Lung Metastasis (3LL cells) | 100 mg/kg/day (i.v. for 5 days) | Inhibition of metastasis | 57% | |

| Neutrophil Infiltration (Dorsal Air Pouch) | Not specified | Significantly lower infiltration | Not specified | |

| Neutrophil Transmigration (Matrigel Assay) | Not specified | Significantly lower transmigration | Not specified |

Table 2: In Vivo and Ex Vivo Efficacy of SF4

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of SF4.

In Vitro Heparanase Activity Assay (Radiolabeled ECM)

This assay measures the ability of SF4 to inhibit the degradation of heparan sulfate in a cell-free system.

Materials:

-

Sulfate-radiolabeled extracellular matrix (ECM)

-

Lysate from bone marrow-derived neutrophils (as a source of heparanase)

-

SF4 (this compound)

-

Protein G-conjugated anti-heparanase monoclonal antibody

-

Scintillation counter

Protocol:

-

Prepare a basement membrane-like extracellular matrix radiolabeled with sulfate.

-

Harvest bone marrow-derived neutrophils and prepare a cell lysate.

-

Incubate the radiolabeled ECM with the neutrophil lysate in the presence of varying concentrations of SF4.

-

As a control, incubate the lysate with a protein G-conjugated anti-heparanase monoclonal antibody to confirm that the degradation is heparanase-mediated.

-

After incubation, collect the supernatant containing the released radiolabeled macromolecules.

-

Quantify the amount of released radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of heparan sulfate degradation by SF4 compared to the untreated control.

Matrigel Invasion Assay

This assay assesses the effect of SF4 on the transmigration of cells through a basement membrane-like barrier.

Materials:

-

Transwell inserts with polycarbonate membranes

-

Matrigel

-

Neutrophils or cancer cells

-

SF4 (this compound)

-

Chemoattractant (e.g., formyl peptide)

-

Microscope

Protocol:

-

Coat the upper surface of the Transwell inserts with a layer of Matrigel to mimic the basement membrane.

-

Prepare a suspension of neutrophils or other cells of interest.

-

Add the cell suspension to the upper chamber of the Transwell inserts in the presence of different concentrations of SF4.

-

Add a chemoattractant to the lower chamber to induce cell migration.

-

Incubate the plate to allow for cell invasion through the Matrigel and the polycarbonate membrane.

-

After incubation, remove the non-invaded cells from the upper surface of the membrane.

-

Fix and stain the cells that have migrated to the lower surface of the membrane.

-

Count the number of invaded cells in multiple fields of view using a microscope.

-

Compare the number of invaded cells in the SF4-treated groups to the control group to determine the inhibitory effect.

Dorsal Air Pouch Inflammation Model

This in vivo model is used to evaluate the anti-inflammatory effects of SF4.

Materials:

-

Mice

-

Sterile air

-

Inflammatory agent (e.g., carrageenan or formyl peptide)

-

SF4 (this compound)

-

Phosphate-buffered saline (PBS)

-

Hemocytometer or flow cytometer

Protocol:

-

Inject sterile air subcutaneously into the dorsal side of the mice to create an air pouch.

-

After a few days, to allow for the formation of a lining similar to a synovial membrane, inject an inflammatory agent into the pouch to induce an inflammatory response.

-

Topically administer SF4 to the air pouch.

-

At a specified time point after the induction of inflammation, lavage the pouch with PBS to collect the exudate.

-

Count the number of infiltrated neutrophils and monocytes in the exudate using a hemocytometer or flow cytometry.

-

Compare the number of inflammatory cells in the SF4-treated mice to the control group to assess the anti-inflammatory effect.

Signaling Pathways and Mechanisms of Action

Heparanase activity has a profound impact on several key signaling pathways that regulate cell survival, proliferation, and angiogenesis. By inhibiting heparanase, SF4 can modulate these pathways.

Mechanism of Heparanase Action and SF4 Inhibition

Heparanase cleaves heparan sulfate chains, releasing growth factors and cytokines that are sequestered in the extracellular matrix. This enzymatic activity is crucial for ECM remodeling, which is a prerequisite for cell invasion and migration. SF4 acts as a competitive inhibitor of heparanase, binding to the enzyme's active site and preventing the cleavage of heparan sulfate.

Caption: Mechanism of Heparanase Inhibition by SF4.

Downstream Signaling Pathways Modulated by Heparanase

Heparanase activity influences several downstream signaling pathways, primarily through the release of heparan sulfate-bound growth factors like Vascular Endothelial Growth Factor (VEGF) and by non-enzymatic mechanisms that can activate signaling cascades. Inhibition of heparanase by SF4 is expected to attenuate these signaling events.

Heparanase has been shown to upregulate VEGF expression, which in turn can activate the PI3K/Akt and Ras/Raf/MEK/ERK pathways. These pathways are critical for cell survival, proliferation, and angiogenesis. Furthermore, heparanase can enhance Akt signaling and stimulate PI3K- and p38-dependent endothelial cell migration through non-enzymatic actions.

Caption: Downstream Signaling Pathways Affected by Heparanase.

Conclusion

SF4 is a potent inhibitor of heparanase with significant biological effects on inflammation and cancer progression. Its mechanism of action involves the direct inhibition of heparanase enzymatic activity, leading to the preservation of the extracellular matrix and the modulation of key signaling pathways such as PI3K/Akt and Ras/Raf/MEK/ERK. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on heparanase inhibitors and their therapeutic applications. Further investigation into the nuanced effects of SF4 on these signaling cascades will be crucial for its clinical development.

Heparastatin Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Heparanase (HPSE) is an endo-β-D-glucuronidase that plays a pivotal role in the degradation of heparan sulfate proteoglycans (HSPGs), key components of the extracellular matrix (ECM) and basement membranes.[1] Upregulation of heparanase is strongly correlated with tumor progression, metastasis, and angiogenesis, making it a compelling target for anti-cancer drug development.[2] Heparastatin, also known as SF4, is an iminosugar-based inhibitor of heparanase.[3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for the rational design of novel and potent heparanase inhibitors.

Core Structure of this compound (SF4)

This compound (SF4) is a synthetic trifluoroacetamide analogue of siastatin B, a natural product isolated from Streptomyces culture broths.[4][5] Its chemical structure is (3S,4S,5R,6R)-4,5-dihydroxy-6-(2,2,2-trifluoroacetamido)piperidine-3-carboxylic acid.[5] The core of this compound is a piperidine ring with multiple hydroxyl groups and a carboxylic acid moiety, which mimics the structure of the natural substrate of heparanase.

Chemical Structure of this compound (SF4)

| Feature | Description |

| IUPAC Name | (3S,4S,5R,6R)-4,5-dihydroxy-6-(2,2,2-trifluoroacetamido)piperidine-3-carboxylic acid |

| CAS Number | 153758-25-9 |

| Molecular Formula | C8H11F3N2O5 |

| Molecular Weight | 272.18 g/mol |

| Synonyms | SF-4, SF 4, 6-TFA-4,5-DHPC |

Source:[5]

Structure-Activity Relationship of this compound Analogs

Recent studies on siastatin B derivatives, which share a similar structural scaffold with this compound, have provided significant insights into the SAR for heparanase inhibition. The key structural modifications revolve around the stereochemistry of the hydroxyl groups and the nature of the substituent at the 3-position of the piperidine ring.

A study on the breakdown products of siastatin B led to the synthesis and evaluation of several potent iminosugar inhibitors of human heparanase.[6] The inhibitory activities of these compounds are summarized in the table below.

Table 1: Heparanase Inhibitory Activity of this compound Analogs

| Compound | Structure | Configuration | IC50 (µM) for Human Heparanase |

| 8 | 3-geminal-diol iminosugar | galacto | > 500 |

| 9 | 3-geminal-diol iminosugar | gluco | 130 |

| 10 | Isofagomine analog | galacto | > 500 |

| 11 | Isofagomine analog | gluco | 1.9 |

Source:[6]

-

Stereochemistry at the 4-position is critical: The gluco-configured analogs (9 and 11 ) demonstrated significantly higher inhibitory activity against human heparanase compared to their galacto-configured counterparts (8 and 10 ). This suggests that the equatorial orientation of the hydroxyl group at the 4-position is crucial for effective binding to the active site of the enzyme.

-

The substituent at the 3-position influences potency: The isofagomine analog 11 , which lacks the geminal diol at the 3-position, is a more potent inhibitor than the corresponding 3-geminal-diol iminosugar 9 . This indicates that the geminal diol functionality is not optimal for heparanase inhibition and that alternative substituents at this position could lead to improved activity.

Experimental Protocols

Heparanase Inhibition Assay (Colorimetric)

This assay is designed to quantify the enzymatic activity of heparanase by detecting the cleavage of a synthetic substrate.

Materials:

-

Recombinant human heparanase

-

Fondaparinux (synthetic pentasaccharide substrate)

-

40 mM Sodium Acetate buffer (pH 5.0)

-

WST-1 (tetrazolium salt)

-

Test compounds (this compound analogs)

-

96-well microplate

-

Plate reader

Procedure:

-

To each well of a 96-well plate, add 40 µL of 40 mM sodium acetate buffer (pH 5.0).

-

Add 5 µL of various concentrations of the test compounds to the respective wells.

-

Add 5 µL of 0.005 µg/µL heparanase to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Add 5 µL of the fondaparinux substrate to each well.

-

Incubate the plate at 37°C for 4 hours.

-

Add WST-1 solution to each well according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

The relative fluorescent intensity is plotted as a function of the logarithm of the compound concentrations to determine the IC50 value.[6]

Synthesis of this compound Analogs

The synthesis of this compound analogs, specifically the 3-geminal-diol iminosugars and isofagomine derivatives, originates from siastatin B. A key step involves the formation of the gem-diamine 1-N-iminopyranose ring.[7] The introduction of a carboxylic acid group can be achieved through a Wittig reaction, hydroboration, and oxidation sequence.[7]

Signaling Pathways and Experimental Workflows

Heparanase activity has been shown to modulate several critical signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK/ERK pathways.[8] Inhibition of heparanase by compounds like this compound can, therefore, lead to the downregulation of these pro-survival and pro-proliferative signals.

Heparanase-Modulated Signaling Pathways

Caption: Heparanase-mediated signaling pathways and the inhibitory action of this compound (SF4).

Experimental Workflow for Heparanase Inhibitor Screening

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Heparanase in Cancer: Inhibition by Synthetic, Chemically Modified, and Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An iminosugar-based heparanase inhibitor this compound (SF4) suppresses infiltration of neutrophils and monocytes into inflamed dorsal air pouches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cris.technion.ac.il [cris.technion.ac.il]

- 5. Heparanase: a target for drug discovery in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Basis for Inhibition of Heparanases and β-Glucuronidases by Siastatin B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Heparanase: structure, biological functions, and inhibition by heparin-derived mimetics of heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

Heparastatin and Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The extracellular matrix (ECM) is a dynamic scaffold crucial for tissue architecture and cellular communication. Its dysregulation is a hallmark of various pathologies, including fibrosis and cancer. Heparanase, an endo-β-D-glucuronidase, is a key enzyme in ECM remodeling through its cleavage of heparan sulfate proteoglycans (HSPGs). This activity releases sequestered growth factors and degrades the structural integrity of the ECM, promoting cell invasion, inflammation, and angiogenesis. Heparastatin, also known as Roneparstat, is a potent heparanase inhibitor that has emerged as a promising therapeutic agent to counteract pathological ECM remodeling. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on ECM components and associated signaling pathways. It includes available quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the core signaling pathways involved.

Introduction to Heparanase and this compound

Heparanase is the sole mammalian endoglycosidase capable of cleaving heparan sulfate (HS) chains of HSPGs.[1][2][3] These HSPGs are integral components of the cell surface and the ECM, where they interact with a wide array of signaling molecules, including growth factors like Transforming Growth Factor-beta (TGF-β), Fibroblast Growth Factor (FGF), and Vascular Endothelial Growth Factor (VEGF).[4][5] By cleaving HS chains, heparanase not only disrupts the structural integrity of the ECM but also releases these potent bioactive molecules, thereby modulating a variety of cellular processes.[4]

This compound (Roneparstat) is a chemically modified, non-anticoagulant heparin derivative that acts as a potent competitive inhibitor of heparanase.[3][6] Its inhibitory action prevents the degradation of HSPGs, thereby stabilizing the ECM, reducing the release of pro-fibrotic and pro-angiogenic growth factors, and attenuating pathological cell migration and invasion.[5]

Quantitative Data on this compound's Activity

Quantitative data on the direct effects of this compound on ECM protein deposition are limited in publicly available literature. However, its potency as a heparanase inhibitor has been characterized.

| Parameter | Value | Assay Method | Reference |

| IC50 for Heparanase Inhibition | ~3 nM | Fondaparinux-based assay | [2] |

| IC50 for Heparanase Inhibition | 71 ng/mL | Colorimetric assay with pentasaccharide substrate | [3] |

| IC50 for Heparanase Inhibition | 241 ng/mL | FRET-based assay | [3] |

Note: The variability in IC50 values can be attributed to the different assay methods and substrates used.

Core Signaling Pathways Modulated by this compound

This compound's inhibition of heparanase activity interferes with several key signaling pathways that are dependent on HSPG integrity.

TGF-β Signaling Pathway

TGF-β is a potent pro-fibrotic cytokine that drives the differentiation of fibroblasts into myofibroblasts, leading to excessive collagen deposition. HSPGs act as co-receptors for TGF-β, presenting it to its signaling receptors. By preventing HS degradation, this compound can modulate TGF-β signaling and its downstream effects on fibrogenesis.

FGF and VEGF Signaling Pathways

FGF and VEGF are critical for angiogenesis and cell proliferation. They are sequestered in the ECM through their binding to HS chains. Heparanase-mediated degradation of HS releases these growth factors, making them available to bind to their respective receptors on endothelial and other cells. This compound's inhibition of heparanase is expected to reduce the bioavailability of these growth factors.

Experimental Protocols

The following are representative protocols for assessing the effect of this compound on ECM remodeling. These are generalized procedures and may require optimization for specific cell lines, tissues, and experimental conditions.

In Vitro Cell Culture and Treatment

This protocol describes the general procedure for treating cultured cells with this compound to study its effects on ECM protein expression and signaling pathways.

Protocol:

-

Cell Seeding: Plate primary fibroblasts or a relevant cell line (e.g., NIH/3T3) in 6-well plates at a density of 1 x 10^5 cells/well in complete growth medium.

-

Cell Culture: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.

-

Serum Starvation (Optional): For studies involving growth factor signaling, replace the growth medium with serum-free medium and incubate for 18-24 hours.

-

Treatment: Prepare fresh medium containing various concentrations of this compound (e.g., 0, 10, 100, 1000 ng/mL). For studies on fibrotic responses, co-treat with a pro-fibrotic agent like TGF-β (e.g., 5 ng/mL).

-

Incubation: Replace the medium in the wells with the treatment media and incubate for the desired duration (e.g., 24 hours for signaling studies, 48-72 hours for ECM protein expression).

-

Harvesting:

-

For Protein Analysis (Western Blot): Wash cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.

-

For RNA Analysis (qRT-PCR): Wash cells with PBS and lyse them in a suitable lysis buffer for RNA extraction.

-

For Conditioned Media Analysis (Zymography, ELISA): Collect the culture supernatant and centrifuge to remove cellular debris.

-

For Immunofluorescence: Fix the cells directly in the plate.

-

Analysis of Collagen Deposition (Sircol Assay)

The Sircol assay is a quantitative colorimetric method to measure soluble and insoluble collagen.[7][8][9][10][11]

Protocol:

-

Sample Preparation:

-

Soluble Collagen: Extract soluble collagen from cell layers or tissues using cold acid-pepsin digestion.

-

Insoluble Collagen: After extracting soluble collagen, the remaining pellet can be processed to measure insoluble collagen by heating at 65°C in the presence of a fragmentation reagent.[7]

-

-

Dye Binding: Add 1 mL of Sircol Dye Reagent to 100 µL of the prepared sample. Mix for 30 minutes to allow the dye to bind to the collagen.

-

Precipitation: Centrifuge at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.

-

Washing: Discard the supernatant and gently wash the pellet with the supplied wash reagent.

-

Elution: Add an alkali reagent to release the bound dye.

-

Quantification: Measure the absorbance of the eluted dye at 556 nm. Calculate the collagen concentration based on a standard curve prepared with known collagen concentrations.

Analysis of Fibronectin Deposition (Immunofluorescence)

Immunofluorescence staining allows for the visualization and semi-quantitative analysis of fibronectin in the ECM.[12][13][14][15][16][17]

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound as described in section 4.1.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against fibronectin (diluted in 1% BSA/PBS) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope. The intensity of the fibronectin staining can be quantified using image analysis software like ImageJ.

Analysis of MMP Activity (Gelatin Zymography)

Gelatin zymography is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9.[18][19][20][21][22][23][24][25][26][27]

Protocol:

-

Sample Preparation: Collect conditioned media from cell cultures (as in section 4.1) and determine the protein concentration.

-

Electrophoresis: Mix equal amounts of protein with non-reducing sample buffer and load onto a polyacrylamide gel containing gelatin. Run the gel at 150V until the dye front reaches the bottom.

-

Renaturation: Wash the gel twice for 30 minutes each in a renaturing buffer (containing Triton X-100) to remove SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 18-24 hours.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands of gelatin degradation appear against a blue background.

-

Analysis: The clear bands represent MMP activity. The molecular weight can be used to distinguish between pro- and active forms of MMP-2 and MMP-9. Band intensity can be quantified using densitometry.

In Vivo Model of Pulmonary Fibrosis (Bleomycin-Induced)

This model is commonly used to study the efficacy of anti-fibrotic agents.[7][14][17][24][28]

Protocol:

-

Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 2.5 U/kg).

-

Treatment: Begin treatment with this compound (dose to be determined based on preclinical studies) or vehicle control, typically administered daily via intraperitoneal or subcutaneous injection.

-

Monitoring: Monitor the animals for weight loss and signs of distress.

-

Tissue Harvesting: At a predetermined endpoint (e.g., day 21), euthanize the animals and harvest the lungs.

-

Analysis:

-

Histology: Fix one lung lobe in formalin, embed in paraffin, and stain sections with Masson's Trichrome to visualize collagen deposition.

-

Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content, a quantitative measure of total collagen.

-

Molecular Analysis: Homogenize lung tissue for RNA or protein extraction to analyze the expression of fibrotic markers (e.g., Col1a1, Acta2) and signaling molecules.

-

Conclusion

This compound (Roneparstat) represents a targeted therapeutic strategy for diseases characterized by excessive ECM remodeling. By inhibiting heparanase, it modulates the activity of key pro-fibrotic and pro-angiogenic signaling pathways. While specific quantitative data on its direct effects on ECM components remain to be fully elucidated in the public domain, the experimental protocols and mechanistic understanding provided in this guide offer a solid foundation for researchers and drug development professionals to investigate its therapeutic potential further. The continued exploration of heparanase inhibitors like this compound holds significant promise for the development of novel treatments for fibrosis, cancer, and other inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A New Synthesized Dicarboxylated Oxy-Heparin Efficiently Attenuates Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grtc.ucsd.edu [grtc.ucsd.edu]

- 5. researchgate.net [researchgate.net]

- 6. haematologica.org [haematologica.org]

- 7. accuratechemical.com [accuratechemical.com]

- 8. interchim.fr [interchim.fr]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. biovendor.com [biovendor.com]

- 11. Sircol⢠- (Original) Soluble Collagen Assay kit from Biocolor Ltd [biocolor.co.uk]

- 12. scbt.com [scbt.com]

- 13. SMAD2/3 (D7G7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 14. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunofluorescent localization of type IV collagen and laminin in human skin and its application in junctional zone pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Situ Zymography in Formalin-Fixed Paraffin-Embedded and Mineralized Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gelatin In Situ Zymography on Fixed, Paraffin-embedded Tissue: Zinc and Ethanol Fixation Preserve Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 21. researchgate.net [researchgate.net]

- 22. Zymographic detection and clinical correlations of MMP-2 and MMP-9 in breast cancer sera - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Using Zymography to Assess Circulating Matrix Metalloproteinase (MMP)-2 and MMP-9 in Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Inhibiting Fibronectin Attenuates Fibrosis and Improves Cardiac Function in a Model of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Heparastatin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiochemical properties, biological activity, and relevant signaling pathways of Heparastatin, a potent heparanase inhibitor. The information is intended to support research and development efforts in oncology, inflammation, and other fields where heparanase activity is a key therapeutic target.

Core Physiochemical Properties

This compound is a small molecule inhibitor of heparanase. Its key physiochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 153758-25-9 | [1] |

| Chemical Formula | C8H11F3N2O5 | [1] |

| Molecular Weight | 272.18 g/mol | [1] |

| IUPAC Name | (3S,4S,5R,6R)-4,5-dihydroxy-6-(2,2,2-trifluoroacetamido)piperidine-3-carboxylic acid | [1] |

| Appearance | Solid powder | [1] |

| Synonyms | 6-TFA-4,5-DHPC; SF-4 | [1] |

| Solubility | Soluble in MeOH, DMSO, H2O. Insoluble in CHCl3. | [2] |

A hydrochloride salt of this compound is also available with the following properties:

| Property | Value | Source |

| CAS Number | 153758-26-0 | [2] |

| Chemical Formula | C8H11F3N2O5・HCl | [2] |

| Molecular Weight | 308.638 g/mol | [2] |

Biological Activity and Quantitative Data

This compound is an inhibitor of heparanase, the sole mammalian endo-β-D-glucuronidase that cleaves heparan sulfate chains.[3][4] Upregulation of heparanase is associated with cancer progression, inflammation, and viral infections.[5][6] this compound has demonstrated inhibitory activity against heparanase and other glycosidases.

| Target | Cell Line/Source | IC50 | Source |

| Human Heparanase | A375-M human melanoma cells expressing the recombinant human enzyme | 10.55 µM | [1] |

| Recombinant Human Heparanase | Human melanoma A375M cells transfected with pBK-CMV expression vectors containing the heparanase cDNA | 1.02 µM (as SF4) | [2] |

| Bovine Liver β-glucuronidase | Bovine Liver | 0.31 µM | [1] |

| Bovine Liver β-D-glucuronidase | Bovine Liver | 6.5 x 10-2 µM (as SF4) | [2] |

| Almond β-glucosidase | Almond | 11 µM | [1] |

Mechanism of Action and Signaling Pathways

Heparanase activity plays a crucial role in remodeling the extracellular matrix (ECM) and the basement membrane by cleaving heparan sulfate proteoglycans (HSPGs).[4] This degradation releases various growth factors and cytokines sequestered in the ECM, such as VEGF, FGF, and HGF, which in turn activate downstream signaling pathways promoting cell proliferation, angiogenesis, and metastasis.[7] Heparanase itself can also activate signaling pathways, including the Akt and ERK pathways.[3]

The inhibition of heparanase by compounds like this compound is a key strategy to disrupt these pathological processes. By blocking heparanase activity, this compound can prevent the release of pro-tumorigenic and pro-inflammatory factors, thereby inhibiting downstream signaling cascades.

Heparanase-Mediated Signaling

The following diagram illustrates the central role of heparanase in activating key signaling pathways involved in cancer progression.

Caption: Heparanase signaling pathway and point of inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological assays of this compound are proprietary. However, based on the available data, the following outlines the general methodologies used to characterize its inhibitory activity.

In Vitro Heparanase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant human heparanase.

Caption: General workflow for an in vitro heparanase inhibition assay.

Methodology:

-

Enzyme and Inhibitor Preparation: Recombinant human heparanase is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.

-

Substrate Addition: The enzymatic reaction is initiated by the addition of a heparan sulfate substrate.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for enzymatic cleavage of the substrate.

-

Reaction Termination: The reaction is stopped, often by heat inactivation or the addition of a chemical inhibitor.

-

Quantification of Products: The amount of cleaved heparan sulfate fragments is quantified. This can be achieved through various methods, such as colorimetric assays, fluorescence-based assays, or chromatographic techniques.

-

IC50 Determination: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of this compound in a more physiologically relevant context.

Example: Matrigel Invasion Assay

This assay assesses the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix (Matrigel), a process that is often dependent on heparanase activity.

Methodology:

-

Cell Culture: Cancer cells with high endogenous heparanase expression are cultured.

-

Transwell Setup: Transwell inserts with a porous membrane coated with Matrigel are used.

-

Cell Seeding: The cancer cells are seeded into the upper chamber of the Transwell insert in a serum-free medium, with or without this compound.

-

Chemoattractant: The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum) to stimulate cell migration.

-

Incubation: The plate is incubated for a sufficient time (e.g., 24-48 hours) to allow for cell invasion through the Matrigel.

-

Quantification: Non-invading cells in the upper chamber are removed. The invading cells on the lower surface of the membrane are fixed, stained, and counted under a microscope. The percentage of inhibition of invasion is calculated by comparing the number of invading cells in the presence and absence of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of heparanase in various physiological and pathological processes. Its well-defined physiochemical properties and potent inhibitory activity make it a suitable candidate for further preclinical and translational studies aimed at developing novel therapeutics targeting heparanase. This guide provides a foundational understanding of this compound to aid researchers in designing and interpreting their experiments.

References

- 1. medkoo.com [medkoo.com]

- 2. Heparanase Inhibitor | this compound (SF4) Hydrochloride | フナコシ [funakoshi.co.jp]

- 3. Heparanase, cell signaling, and viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heparanase: A Multitasking Protein Involved in Extracellular Matrix (ECM) Remodeling and Intracellular Events - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Heparanase Regulatory Network in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

Methodological & Application

Application Notes and Protocols for In Vitro Heparanase Activity Assay Using Heparastatin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro heparanase activity assays with a focus on the inhibitor Heparastatin. Detailed protocols for common assay formats are included, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Heparanase and this compound

Heparanase is an endo-β-D-glucuronidase that specifically cleaves heparan sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs).[1][2] This enzymatic activity plays a crucial role in extracellular matrix (ECM) remodeling, a process implicated in cancer metastasis, angiogenesis, and inflammation.[3][4] Upregulation of heparanase is observed in numerous cancers and is often associated with poor prognosis, making it a significant target for therapeutic intervention.[3][4]

This compound, also known as SF4, is an inhibitor of heparanase.[1][5] It is a valuable tool for studying the biological functions of heparanase and for the development of novel anti-cancer and anti-inflammatory therapies.

Quantitative Data: this compound Inhibition of Heparanase

The inhibitory activity of this compound against heparanase has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

| Enzyme Source | Inhibitor | IC50 Value | Reference |

| Recombinant human heparanase | This compound (SF4) | 1.02 μM | [1] |

| A375-M human melanoma cells | This compound | 10.55 μM | [5] |

| Bovine liver β-D-glucuronidase | This compound (SF4) | 0.065 μM (6.5 x 10⁻² μM) | [1] |

Experimental Protocols

Several methods can be employed to measure heparanase activity in vitro. The choice of assay depends on factors such as sensitivity, throughput, and the availability of specific reagents and equipment. Below are detailed protocols for two common and robust assay formats.

ELISA-Based Heparanase Activity Assay

This assay measures heparanase activity by quantifying the degradation of immobilized heparan sulfate. The remaining intact HS is detected using an antibody or a binding protein.

Principle: Heparan sulfate is coated onto a microplate. After incubation with a heparanase-containing sample, the amount of remaining HS is quantified using a specific binding protein (e.g., FGF2) followed by an enzyme-linked detection system.[6] A decrease in the signal indicates heparanase activity.

Materials:

-

96-well microplate

-

Heparan sulfate (HS)

-

Recombinant heparanase (for standard curve and positive control)

-

This compound (or other inhibitors)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

Biotinylated Fibroblast Growth Factor 2 (FGF2)

-

Streptavidin-Horseradish Peroxidase (Strep-HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Protocol:

-

Coating: Coat the wells of a 96-well plate with heparan sulfate solution overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound HS.

-

Blocking: Block the wells with a suitable blocking buffer (e.g., 2% BSA in PBS) for 1 hour at 37°C to prevent non-specific binding.

-

Washing: Wash the plate three times with wash buffer.

-

Sample and Inhibitor Incubation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the wells.

-

Add the heparanase-containing sample (or recombinant heparanase for control) to the wells.

-

Include wells with heparanase only (positive control) and assay buffer only (negative control).

-

Incubate the plate at 37°C for a predetermined time (e.g., 2-4 hours).

-

-

Washing: Wash the plate three times with wash buffer to stop the reaction and remove cleaved HS fragments.

-

FGF2 Binding: Add biotinylated FGF2 solution to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Strep-HRP Incubation: Add Strep-HRP solution to each well and incubate for 30 minutes at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stop Reaction: Add stop solution to each well. The color will change to yellow.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of heparanase inhibition for each this compound concentration and determine the IC50 value.

Fondaparinux-Based Heparanase Activity Assay

This colorimetric assay utilizes the synthetic pentasaccharide fondaparinux as a substrate for heparanase. Cleavage of fondaparinux generates a product with a reducing end, which can be quantified.

Principle: Heparanase cleaves fondaparinux, a homogeneous substrate with a single cleavage site. The resulting disaccharide product has a reducing terminus that can be detected colorimetrically using the tetrazolium salt WST-1.[7][8] The increase in color is proportional to heparanase activity.

Materials:

-

96-well microplate

-

Fondaparinux sodium

-

Recombinant heparanase

-

This compound (or other inhibitors)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

WST-1 (Water Soluble Tetrazolium salt) reagent

-

Plate reader

Protocol:

-

Reaction Setup:

-

In a 96-well plate, add assay buffer.

-

Add serial dilutions of this compound.

-

Add the heparanase-containing sample or recombinant heparanase.

-

Include a positive control (heparanase only) and a negative control (assay buffer only).

-

-

Substrate Addition: Add fondaparinux solution to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Color Development: Add WST-1 reagent to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, or until a sufficient color change is observed in the positive control wells.

-

Measurement: Read the absorbance at the appropriate wavelength for the WST-1 product (typically around 450 nm).

-